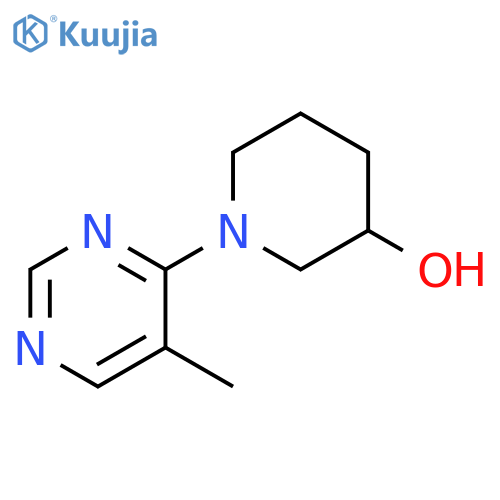

Cas no 1206970-05-9 (1-(5-Methylpyrimidin-4-yl)piperidin-3-ol)

1206970-05-9 structure

商品名:1-(5-Methylpyrimidin-4-yl)piperidin-3-ol

CAS番号:1206970-05-9

MF:C10H15N3O

メガワット:193.245601892471

CID:4577322

1-(5-Methylpyrimidin-4-yl)piperidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 1-(5-Methylpyrimidin-4-yl)piperidin-3-ol

-

- インチ: 1S/C10H15N3O/c1-8-5-11-7-12-10(8)13-4-2-3-9(14)6-13/h5,7,9,14H,2-4,6H2,1H3

- InChIKey: HAJVWQAWPRPGCM-UHFFFAOYSA-N

- ほほえんだ: N1(C2C(C)=CN=CN=2)CCCC(O)C1

1-(5-Methylpyrimidin-4-yl)piperidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR322915-250mg |

1-(5-Methylpyrimidin-4-yl)piperidin-3-ol |

1206970-05-9 | 250mg |

£332.00 | 2023-09-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596726-250mg |

1-(5-Methylpyrimidin-4-yl)piperidin-3-ol |

1206970-05-9 | 98% | 250mg |

¥3714.00 | 2024-08-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00832971-1g |

1-(5-MEthylpyrimidin-4-yl)piperidin-3-ol |

1206970-05-9 | 95% | 1g |

¥5558.0 | 2023-04-05 |

1-(5-Methylpyrimidin-4-yl)piperidin-3-ol 関連文献

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

1206970-05-9 (1-(5-Methylpyrimidin-4-yl)piperidin-3-ol) 関連製品

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬